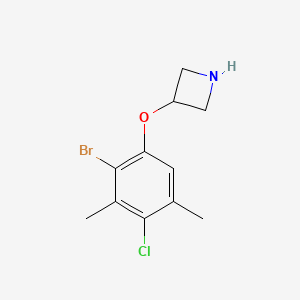
(5-Chloro-1H-benzoimidazol-2-yl)-acetic acidsodium salt
Overview
Description
Scientific Research Applications
Synthesis and Characterization
The chemical compound (5-Chloro-1H-benzoimidazol-2-yl)-acetic acid sodium salt is a derivative of benzimidazole, which is widely explored in scientific research for its potential to be modified into compounds with significant biological activities. The synthesis and characterization of related benzimidazole derivatives have been extensively studied to explore their potential applications in various fields of chemistry and biology. For instance, derivatives of benzimidazole have been synthesized and evaluated for their anticancer properties (Salahuddin et al., 2014), indicating the versatility of benzimidazole compounds in medicinal chemistry. These studies involve the synthesis of novel compounds through various chemical reactions, including the use of chloroacetic acid and its sodium salt in creating new molecules with potential therapeutic effects.
Antimicrobial and Anticancer Applications
Benzimidazole derivatives, including those synthesized from (5-Chloro-1H-benzoimidazol-2-yl)-acetic acid sodium salt, have shown promising antimicrobial and anticancer activities. Research has demonstrated the synthesis of benzimidazole compounds with significant in vitro anticancer activity against various cancer cell lines, highlighting their potential as novel anticancer agents (Salahuddin et al., 2017). Additionally, these compounds have exhibited antimicrobial properties against a range of bacteria and fungi, suggesting their applicability in developing new antimicrobial drugs.
Immunotropic and Antioxidant Activity
Further investigations into benzimidazole derivatives have uncovered their immunotropic properties, where certain compounds containing benzimidazole and acetic acid derivatives have shown to influence the immune response (Khaliullin et al., 2004). This opens avenues for the development of immunomodulatory drugs based on benzimidazole chemistry. Moreover, benzimidazole derivatives have been recognized for their antioxidant activity, providing a protective effect against oxidative stress (Chornous et al., 2013), which is crucial for the development of treatments for diseases associated with oxidative damage.
Photochemical Transformations
The photochemical behavior of benzimidazole derivatives, including those related to (5-Chloro-1H-benzoimidazol-2-yl)-acetic acid sodium salt, has been studied to understand their stability and transformation under UV light. These studies are essential for determining the environmental fate of benzimidazole-based compounds and their potential applications in photodynamic therapy or as photo-activated drugs (Eriksson et al., 2010).
properties
IUPAC Name |
sodium;2-(6-chloro-1H-benzimidazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2.Na/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14;/h1-3H,4H2,(H,11,12)(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDBZCNIIJZDDX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1441628.png)
![2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441629.png)
![2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441631.png)

![3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441634.png)

![4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441639.png)






![3-[(2,4-Dichlorobenzyl)oxy]azetidine](/img/structure/B1441650.png)